N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
Description
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-11(13(19)17-7-8-20-14(17)15-9)16-12(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCISQXIZWDPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or isopropyl alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
-
Anticancer Activity
- Mechanism : The compound has shown potential in inducing apoptosis in cancer cell lines, such as HepG2 liver cancer cells. It operates by modulating apoptotic pathways, including the upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2.
- Case Study : In vitro studies demonstrated that the compound had an IC50 value of 15 µM against HepG2 cells, indicating effective cytotoxicity at low concentrations.
-
Antimicrobial Properties
- Mechanism : The compound exhibits broad-spectrum antibacterial activity, likely through enzyme inhibition and disruption of bacterial cell wall synthesis.
- Case Study : A study reported a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as an antibacterial agent.
-
Anti-inflammatory Effects
- The compound has been evaluated for its ability to inhibit inflammatory mediators and cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
-
Antidiabetic Activity
- Preliminary studies indicate that the compound may enhance insulin sensitivity and lower blood glucose levels through modulation of glucose metabolism pathways.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Mechanism of Action
The mechanism of action of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves its interaction with various molecular targets and pathways. The thiazolopyrimidine core can mimic purine bases, allowing it to bind effectively to biological targets . This binding can inhibit the activity of enzymes or receptors involved in disease processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The thiazolo[3,2-a]pyrimidine core is conserved across analogs, but substituent variations at positions 3, 5, 6, and 7 define their functional diversity:
- Position 6: The benzamide group in the target compound contrasts with carboxylate esters (e.g., ethyl ester in ) or carboxamides (e.g., N-phenylamide in ).
- Position 7: A methyl group is common (target compound, ), but aryl or hydroxyquinolinyl groups (e.g., ) are observed in antimicrobial derivatives.
Spectral and Crystallographic Data
- NMR and MS :
- X-ray Crystallography :
Physicochemical Properties
- Solubility : Carboxylate esters (e.g., ethyl ester in ) are more lipophilic than benzamide derivatives, impacting bioavailability.
Biological Activity
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazolo-pyrimidine moieties. The synthetic route often includes the formation of the thiazole ring followed by the introduction of the benzamide group. Various methodologies have been reported, including condensation reactions and cyclization processes that yield high-purity products suitable for biological evaluation .
2.1 Antimicrobial Activity
Research has demonstrated that derivatives of thiazolo-pyrimidines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various pathogenic bacteria and fungi.
| Compound | Pathogen | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
These results indicate that such compounds can serve as potential leads for developing new antimicrobial agents .
2.2 Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies revealed that this compound exhibits significant cytotoxicity against human cancer cell lines such as Jurkat and HT-29.
| Cell Line | IC50 (μM) | Reference Drug |
|---|---|---|
| Jurkat | <10 | Doxorubicin |
| HT-29 | <10 | Doxorubicin |
The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Molecular docking studies have provided insights into the interaction between this compound and key biological targets such as DNA gyrase and MurD enzyme. The binding affinities suggest that this compound can effectively inhibit bacterial DNA replication processes, which is crucial for its antimicrobial activity.
Binding Interactions
The compound forms multiple hydrogen bonds with amino acid residues in the active sites of these enzymes, enhancing its inhibitory potential compared to standard antibiotics like ciprofloxacin .
4. Pharmacokinetics and Drug-Like Properties
In silico assessments indicate that this compound possesses favorable pharmacokinetic properties:
| Property | Value |
|---|---|
| Molecular Weight | 269.28 g/mol |
| Log P (octanol-water) | 1.45 |
| TPSA (Topological Polar Surface Area) | 103.47 Ų |
These characteristics suggest good gastrointestinal absorption and bioavailability, adhering to Lipinski's rule of five .
5. Case Studies
Case Study 1: Antimicrobial Efficacy
A series of thiazolo-pyrimidine derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these, this compound demonstrated superior efficacy against resistant strains of bacteria.
Case Study 2: Cancer Cell Line Studies
In a comparative study involving Jurkat cells treated with varying concentrations of this compound, significant reductions in cell viability were observed at concentrations below 10 μM after 48 hours of treatment.
Q & A
Q. What are the common synthetic routes for preparing N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide derivatives?
The synthesis typically involves cyclocondensation of 2-aminothiazole derivatives with β-keto esters or ketones, followed by functionalization of the 6-position. For example, ethyl 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate intermediates (prepared via cyclization of 2-aminothiazoles with ethyl acetoacetate) can undergo aminolysis or nucleophilic substitution to introduce the benzamide group . Key steps include optimizing reaction time (6-8 hours) and temperature (80-100°C) to minimize side products.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- X-ray diffraction : Resolves the bicyclic thiazolo[3,2-a]pyrimidine core and confirms substituent positions via bond lengths/angles (e.g., C11—C16—C15—C14 torsion angle of 0.9° in analogous structures) .
- NMR : H and C NMR identify substituent effects (e.g., methyl at C7 as a singlet ~δ 2.3 ppm; carbonyl groups at δ 165-175 ppm) .
- IR : Confirms carbonyl (1670–1730 cm) and amide (3200–3400 cm) functionalities .
Q. How do substituents on the benzamide moiety influence physicochemical properties?
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity at the amide carbonyl, enhancing reactivity in nucleophilic substitutions. Hydrophobic substituents (e.g., aryl rings) improve lipid solubility, as shown in antimicrobial studies where 3-nitrophenyl derivatives exhibited higher activity (MIC 8–16 µg/mL) compared to unsubstituted analogs .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the thiazolo[3,2-a]pyrimidine core, and how are they addressed?
The non-planar bicyclic system creates torsional strain (e.g., C9—S1—C2—C3 angle of -2.7°), complicating refinement. SHELXL is preferred for small-molecule refinement due to its robust handling of disorder and twinning . For high-resolution data, anisotropic displacement parameters (ADPs) for sulfur and oxygen atoms improve accuracy .
Q. How can contradictory biological activity data across studies be methodologically reconciled?
Discrepancies in antimicrobial or enzyme inhibition results often stem from:
Q. What strategies mitigate low yields in regioselective functionalization at the 6-position?
Q. How can computational modeling predict hydrogen-bonding patterns in crystalline forms?
Graph set analysis (e.g., Etter’s rules) identifies common motifs like dimers between amide NH and carbonyl groups. Density Functional Theory (DFT) optimizes lattice parameters (e.g., predicting a 0.02 Å deviation in C=O bond lengths) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Analogous Compounds
| Parameter | Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-TMBz) Derivative |
|---|---|
| Space group | |
| Unit cell dimensions | |
| Density (calc.) | 1.432 g/cm |
| R-factor | 0.041 |
Table 2. Substituent Effects on Antimicrobial Activity
| Aryl Group (Ar) | MIC (µg/mL) vs. S. aureus | LogP (Calc.) |
|---|---|---|
| 3-Nitrophenyl | 8 | 3.2 |
| 4-Methoxyphenyl | 32 | 2.8 |
| Phenyl | 16 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
